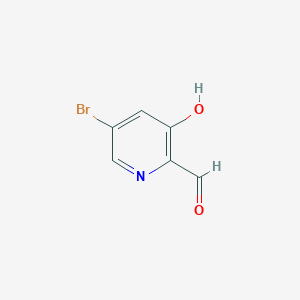

5-Bromo-3-hydroxypicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-hydroxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVMLYGHSQNLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Hydroxypicolinaldehyde and Its Derivatives

Precursor Synthesis Strategies for Halogenated and Hydroxylated Picolinaldehydes

The efficient construction of the 5-Bromo-3-hydroxypicolinaldehyde framework relies heavily on the strategic synthesis of appropriately substituted pyridine (B92270) precursors. This section explores the key methodologies for the regioselective introduction of bromine and hydroxyl functionalities onto the pyridine core, which are essential steps in assembling the target molecule.

Stereoselective and Regioselective Bromination Approaches on Pyridine Cores

The regioselective bromination of pyridine rings is a critical step in the synthesis of 5-Bromo-3-hydroxypicolinaldehyde. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of activating groups such as a hydroxyl or amino group can significantly influence the regioselectivity.

One common strategy involves the direct bromination of 3-hydroxypyridine (B118123). The hydroxyl group activates the pyridine ring, facilitating electrophilic substitution. Bromination of 3-hydroxypyridine with bromine in aqueous sodium hydroxide (B78521) can yield 2-bromo-3-hydroxypyridine. scribd.com For the synthesis of 3-bromo-5-hydroxypyridine (B18002), a key precursor, several routes have been established. One approach is the demethylation of 3-bromo-5-methoxypyridine. Another method involves the cleavage of a benzyl (B1604629) ether from 3-(benzyloxy)-5-bromopyridine (B149516) using hydrogen bromide in acetic acid.

A versatile method for producing 3-hydroxy-5-halopyridines, including the bromo-derivative, involves a ring transformation of 2-furfurylamine. This process entails reacting 2-furfurylamine with bromine in an aqueous mineral acid solution at low temperatures, followed by neutralization and heating to induce ring expansion and formation of 3-hydroxy-5-bromopyridine. google.com

Furthermore, the bromination of pyridine N-oxides can be a valuable strategy as the N-oxide group activates the ring towards electrophilic attack at the 2- and 4-positions. Subsequent deoxygenation would then yield the desired brominated pyridine.

A summary of selected bromination approaches is presented in Table 1.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 3-Hydroxypyridine | Br2, aq. NaOH | 2-Bromo-3-hydroxypyridine | scribd.com |

| 3-Bromo-5-methoxypyridine | Demethylating agents | 3-Bromo-5-hydroxypyridine | |

| 3-(Benzyloxy)-5-bromopyridine | 30% HBr in Acetic Acid, RT, 16h | 3-Bromo-5-hydroxypyridine | |

| 2-Furfurylamine | Br2, aq. mineral acid, -20°C to +5°C, then reflux | 3-Hydroxy-5-bromopyridine | google.com |

| Pyridine | Br2, Charcoal catalyst, 573K | 3-Bromopyridine and 3,5-Dibromopyridine | scribd.com |

Introduction of the Hydroxyl Functionality on Picolinaldehyde Skeletons

The introduction of a hydroxyl group onto a pre-functionalized picolinaldehyde skeleton or its precursor is another pivotal synthetic transformation. Several methods can be employed to achieve this.

Nucleophilic aromatic substitution (SNAr) offers a direct route to introduce a hydroxyl group. For instance, a bromo-substituent at an activated position on the pyridine ring can be displaced by a hydroxide nucleophile. The reaction of 2-amino-3,5-dibromopyridine (B40352) with potassium hydroxide in the presence of copper powder at elevated temperatures has been shown to produce 2-amino-3-hydroxy-5-bromopyridine, demonstrating the feasibility of such a substitution. prepchem.com

Alternatively, the hydroxyl group can be introduced at an earlier stage of the synthesis. The synthesis of 3-hydroxypyridines can be achieved through various condensation reactions. For example, the condensation of aromatic aldehydes with ethyl cyanoacetate (B8463686) can lead to substituted 3-hydroxypyridines. acs.org

Protecting group strategies are often essential when dealing with hydroxylated pyridines, especially in the presence of other reactive functional groups. The hydroxyl group is commonly protected as a methoxy (B1213986) or benzyloxy ether to prevent unwanted side reactions during subsequent synthetic steps, such as formylation or lithiation. The deprotection of these ethers is typically achieved under acidic conditions (e.g., HBr for benzyl ethers) or using specific demethylating agents.

Direct Synthesis and Functionalization of 5-Bromo-3-hydroxypicolinaldehyde

The direct synthesis of 5-Bromo-3-hydroxypicolinaldehyde presents a significant challenge due to the presence of multiple reactive sites. A plausible and efficient strategy involves a multi-step sequence starting from a pre-functionalized pyridine precursor, such as 3-hydroxy-5-bromopyridine.

Reaction Conditions and Optimization Protocols for Compound Formation

A key step in the synthesis of 5-Bromo-3-hydroxypicolinaldehyde is the introduction of the aldehyde group at the 2-position (the picolinaldehyde moiety). Given the presence of the hydroxyl and bromo groups, a protected form of 3-hydroxy-5-bromopyridine is often the preferred starting material to ensure regioselectivity and prevent side reactions.

One effective method for formylation is through a metal-halogen exchange followed by reaction with a formylating agent. For instance, the synthesis of the related 5-bromo-3-methoxypicolinaldehyde (B581261) has been achieved by treating 5-bromo-3-methoxypyridine with n-butyllithium at low temperatures (-78 °C) to generate an organolithium intermediate, which is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde group. chemicalbook.com A similar strategy could be applied to a benzyloxy-protected 3-hydroxy-5-bromopyridine. Subsequent deprotection of the hydroxyl group would then yield the final product.

The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netiaamonline.orgijpcbs.com While direct application to 3-hydroxypyridine might lead to a mixture of products, its use on a protected precursor could offer a viable route to the desired picolinaldehyde.

The oxidation of a 2-methyl group on a suitably substituted pyridine ring is an alternative approach. Catalytic oxidation of 2-picoline derivatives to picolinic acids and picolinaldehydes has been reported, often using vanadium-based catalysts. researchgate.netchimia.ch

A proposed synthetic pathway is illustrated below:

Protection: The hydroxyl group of 3-hydroxy-5-bromopyridine is protected, for example, as a benzyl ether by reacting with benzyl chloride in the presence of a base.

Formylation: The resulting 3-(benzyloxy)-5-bromopyridine is then subjected to formylation at the 2-position. This can be achieved via lithiation with n-BuLi at low temperature followed by quenching with DMF.

Deprotection: The final step involves the removal of the benzyl protecting group, typically under acidic conditions, to yield 5-Bromo-3-hydroxypicolinaldehyde.

Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is crucial at each step to maximize yield and minimize by-product formation.

Derivatization Strategies for 5-Bromo-3-hydroxypicolinaldehyde

The presence of three distinct functional groups in 5-Bromo-3-hydroxypicolinaldehyde makes it a versatile scaffold for the synthesis of a wide range of derivatives.

The aldehyde group is a prime site for derivatization. It can readily undergo condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are often catalyzed by a small amount of acid. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.

The hydroxyl group can be alkylated or acylated to introduce a variety of substituents. For example, O-alkylation can be achieved using alkyl halides in the presence of a base.

The bromine atom on the pyridine ring can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. It can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

A summary of potential derivatization reactions is provided in Table 2.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Aldehyde | Schiff Base Formation | Primary amines, acid catalyst | Imines |

| Aldehyde | Hydrazone Formation | Hydrazines, acid catalyst | Hydrazones |

| Aldehyde | Oxidation | Oxidizing agents (e.g., KMnO4) | Carboxylic Acids |

| Aldehyde | Reduction | Reducing agents (e.g., NaBH4) | Alcohols |

| Hydroxyl | Alkylation | Alkyl halides, base | Ethers |

| Hydroxyl | Acylation | Acyl chlorides or anhydrides, base | Esters |

| Bromo | Suzuki Coupling | Boronic acids, Pd catalyst, base | 5-Aryl/heteroaryl pyridines |

| Bromo | Nucleophilic Substitution | Strong nucleophiles, heat | 5-Substituted pyridines |

Condensation Reactions with the Aldehyde Moiety

The aldehyde functional group in 5-Bromo-3-hydroxypicolinaldehyde is a versatile handle for a variety of condensation reactions, most notably in the formation of Schiff bases. Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde. ijacskros.com This reaction involves a nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. ossila.com

For instance, 3-(5-bromo-2-hydroxybenzylideneamino)phenol, a Schiff base, was synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with 3-aminophenol (B1664112) in methanol (B129727) at approximately 45°C. mdpi.com These Schiff bases derived from 5-Bromo-3-hydroxypicolinaldehyde can act as bidentate or tetradentate ligands, capable of forming coordination complexes with various metals. ossila.commdpi.com These complexes have shown potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

The reactivity of the aldehyde group allows for the construction of larger, more complex heterocyclic frameworks, which is a key strategy in medicinal chemistry. The Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group, is another important transformation. scielo.br This reaction is often facilitated by basic catalysts and is fundamental in carbon-carbon bond formation. scielo.brresearchgate.net

Table 1: Examples of Condensation Reactions with Aldehydes

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| Aldehyde | Primary Amine | Schiff Base (Imine) | Dehydration ossila.com |

| Aldehyde | Active Methylene Compound | α,β-Unsaturated Compound | Basic Catalyst scielo.br |

| Aldehyde, Amine, Diethyl Phosphate (B84403) | α-Aminophosphonate | Fe3O4 Nanoparticles, Solvent-free rsc.org |

Nucleophilic Substitution Reactions Involving the Bromine Substituent

The bromine atom on the pyridine ring of 5-Bromo-3-hydroxypicolinaldehyde is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. encyclopedia.pub In these reactions, an electron-rich nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion, which acts as a leaving group. encyclopedia.publibretexts.org

The reactivity of the carbon-halogen bond is a central feature in the chemistry of halogenated pyridines. libretexts.org The general form of this reaction is Nuc:⁻ + R-Br → R-Nuc + Br⁻. encyclopedia.pub For example, the hydrolysis of an alkyl bromide under basic conditions involves the hydroxide ion (OH⁻) as the nucleophile, replacing the bromine atom. encyclopedia.pubchemguide.co.uk

While direct nucleophilic substitution on an aryl halide can be challenging compared to an alkyl halide, these reactions can be facilitated under specific conditions or by using certain catalysts. encyclopedia.pub The introduction of different nucleophiles can lead to a wide range of derivatives with modified electronic and steric properties, which is crucial for tuning the molecule's biological activity or material properties.

Modifications of the Hydroxyl Group (e.g., Alkylation, Esterification)

The hydroxyl group in 3-hydroxypyridine derivatives offers another site for synthetic modification, primarily through alkylation and esterification reactions.

Alkylation: The formation of ethers from hydroxypyridines is a common modification. scirp.org The Williamson ether synthesis is a classical method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. scirp.org In the context of 3-hydroxypyridines, the hydroxyl group can be deprotonated to form a phenoxide, which then acts as a nucleophile. For instance, the potassium salt of 3-hydroxypyridine reacts with ethyl bromide to yield 3-ethoxypyridine. dur.ac.uk However, alkylation can sometimes occur at the ring nitrogen, leading to N-quaternary pyridinium (B92312) compounds. dur.ac.ukscispace.com The choice of reagents and reaction conditions can influence the selectivity between O-alkylation and N-alkylation. scispace.comacs.org Catalyst- and base-free conditions have been developed for the specific N-alkylation of 2-hydroxypyridines with organohalides. acs.org

Esterification: The hydroxyl group can also be converted into an ester. This is typically achieved by reacting the hydroxypyridine with a carboxylic acid, acid chloride, or anhydride. These ester derivatives can be important for altering the solubility and bioavailability of the parent compound in medicinal chemistry applications.

Catalytic Approaches in the Synthesis of 5-Bromo-3-hydroxypicolinaldehyde Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of derivatives of 5-Bromo-3-hydroxypicolinaldehyde, enabling the formation of complex molecules under milder conditions and with greater control.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applied to bromopyridine substrates.

Suzuki-Miyaura Coupling: This reaction is a versatile method for C-C bond formation, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com It is highly valued for its tolerance of a wide range of functional groups and generally good yields. mdpi.com For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst to produce novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com Similarly, 5-bromopyridine sulfones have undergone Suzuki-Miyaura coupling with phenylboronic acid. researchgate.net

Heck Coupling: The Heck reaction couples an unsaturated halide (like a bromopyridine) with an alkene to form a substituted alkene, catalyzed by a palladium complex. rsc.org This reaction has been used with various bromopyridines, including 2-amino-5-bromopyridine, reacting with styrene (B11656) to yield the corresponding styrylpyridines. arkat-usa.orgresearchgate.net The reaction often requires a base and can sometimes be promoted by microwave irradiation to reduce reaction times. arkat-usa.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. scirp.org It is a key method for synthesizing alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine. acs.org This method is instrumental in synthesizing N-aryl pyridine derivatives. Microwave heating can enhance the efficiency of these reactions, especially when dealing with challenging substrates. acs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Reactants | Catalyst System (Typical) |

| Suzuki-Miyaura | C-C | Organoboron Compound + Organic Halide | Pd Catalyst, Base mdpi.com |

| Heck | C-C | Alkene + Organic Halide | Pd Catalyst, Base rsc.org |

| Sonogashira | C-C | Terminal Alkyne + Organic Halide | Pd Catalyst, Cu Co-catalyst scirp.org |

| Buchwald-Hartwig | C-N | Amine + Organic Halide | Pd Catalyst, Base acs.org |

Utilization of Magnetic Nanocatalysts in Condensation Reactions

In recent years, magnetic nanocatalysts have emerged as a sustainable and efficient alternative in organic synthesis. rsc.org These catalysts, often based on iron oxides like Fe₃O₄, offer several advantages, including high catalytic activity, ease of separation from the reaction mixture using an external magnet, and recyclability. rsc.orgrsc.org

Magnetic nanocatalysts have been successfully employed in various condensation reactions involving aldehydes. For example, Fe₃O₄ nanoparticles have been used to catalyze the one-pot synthesis of α-aminophosphonates from the condensation of aldehydes, amines, and diethyl phosphate under solvent-free conditions. rsc.org These catalysts have also been applied in Knoevenagel condensation reactions between aldehydes and malononitrile, demonstrating high efficiency and short reaction times in environmentally friendly solvents like water. scielo.brbohrium.com The surface of the magnetic nanoparticles can be functionalized with different catalytic species, such as acidic or basic groups, to tailor their activity for specific reactions. rsc.orgbohrium.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. ijarsct.co.innih.gov The goal is to develop more environmentally benign processes by reducing waste, using less hazardous chemicals, and improving energy efficiency.

Key green chemistry approaches in pyridine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. ijarsct.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic or volatile organic compounds. rsc.orgijarsct.co.in

Use of Greener Solvents: When a solvent is necessary, the focus is on using environmentally friendly options like water or deep eutectic solvents. bohrium.comijarsct.co.in

Multicomponent Reactions: One-pot multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.govbohrium.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting a promising green alternative for pyridine synthesis. ijarsct.co.in

By incorporating these principles, chemists aim to develop more sustainable and efficient methods for producing 5-Bromo-3-hydroxypicolinaldehyde and its derivatives, minimizing the environmental impact of chemical synthesis. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Hydroxypicolinaldehyde

Reactivity Profiling of the Aldehyde Functionality

The aldehyde group in 5-Bromo-3-hydroxypicolinaldehyde is a key site for various chemical modifications, including oxidation, reduction, and condensation reactions.

The aldehyde functional group of 5-Bromo-3-hydroxypicolinaldehyde can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry, often achieved using a variety of oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can effectively convert the aldehyde to 3-Amino-5-bromopicolinic acid. Another method involves the use of manganese dioxide (MnO2) in a suitable solvent like toluene (B28343) to yield the corresponding aldehyde. rsc.org The resulting 5-bromo-3-hydroxypicolinic acid is a valuable intermediate in the synthesis of more complex molecules. alfa-chemistry.com

| Oxidizing Agent | Resulting Carboxylic Acid |

| Potassium Permanganate | 5-Bromo-3-hydroxypicolinic acid |

| Chromium Trioxide | 5-Bromo-3-hydroxypicolinic acid |

| Manganese Dioxide | 5-Bromo-3-hydroxypicolinic acid |

The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-bromo-3-hydroxypyridin-2-yl)methanol. This reduction can be accomplished using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) in an alcohol solvent such as methanol (B129727) or ethanol, or lithium aluminum hydride. Another effective method involves the use of diisobutylaluminium hydride (DIBAL-H) for the reduction of a corresponding ester to the alcohol. google.comgoogle.com

| Reducing Agent | Resultant Alcohol |

| Sodium Borohydride | (5-bromo-3-hydroxypyridin-2-yl)methanol |

| Lithium Aluminum Hydride | (5-bromo-3-hydroxypyridin-2-yl)methanol |

| Diisobutylaluminium Hydride (DIBAL-H) | (5-bromo-3-hydroxypyridin-2-yl)methanol |

The aldehyde functionality of 5-Bromo-3-hydroxypicolinaldehyde readily undergoes condensation reactions with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. masterorganicchemistry.comnih.gov These reactions involve the nucleophilic addition of the amine or hydrazine (B178648) to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The formation of hydrazones, in particular, has been a subject of interest. These derivatives are synthesized by reacting the aldehyde with a suitable hydrazide, often in the presence of a catalytic amount of acid, such as acetic acid, in a solvent like methanol. mdpi.comnih.gov The reaction progress is typically monitored by thin-layer chromatography, and the product can be isolated upon completion. mdpi.com Hydrazones are a class of compounds with two interconnected nitrogen atoms, making them distinct from imines and oximes. nih.gov They are valuable in various applications due to their unique chemical properties. nih.govorganic-chemistry.org

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH2) | Imine (Schiff Base) | Condensation, often with acid or base catalysis. masterorganicchemistry.comnih.govnih.gov |

| Hydrazine (H2N-NH2) or Hydrazide (R-C(O)NHNH2) | Hydrazone | Condensation in a solvent like methanol, sometimes with catalytic acetic acid. mdpi.comnih.govresearchgate.net |

Reactivity of the Bromine Substituent

The bromine atom on the pyridine (B92270) ring of 5-Bromo-3-hydroxypicolinaldehyde is a key handle for introducing further molecular complexity through reactions such as halogen-metal exchange and palladium-catalyzed cross-coupling.

The bromine atom can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation is a fundamental method for converting an organic halide into an organometallic compound. wikipedia.org The reaction is often performed at low temperatures using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) to generate a highly reactive aryllithium species. tcnj.eduorgsyn.org This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups onto the pyridine ring. tcnj.edu Another approach involves the use of Grignard reagents, where an organomagnesium halide is formed. wikipedia.org A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for halogen-metal exchange on bromoheterocycles, even those with acidic protons, under non-cryogenic conditions. nih.gov

| Reagent | Intermediate |

| n-Butyllithium | 5-Lithio-3-hydroxypicolinaldehyde |

| tert-Butyllithium | 5-Lithio-3-hydroxypicolinaldehyde |

| Isopropylmagnesium chloride / n-Butyllithium | 5-Magnesio-3-hydroxypicolinaldehyde |

The bromine substituent makes 5-Bromo-3-hydroxypicolinaldehyde an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst, a ligand, and a base.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. mdpi.commt.com The reaction is widely used for the synthesis of biaryl compounds and other complex molecules. mdpi.comuzh.chnih.govresearchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of aryl-alkyne structures. beilstein-journals.orgresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine. organic-chemistry.orgrsc.orgrug.nlresearchgate.netresearchgate.net This is a significant reaction in medicinal chemistry for the synthesis of arylamines. rug.nl

| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron (e.g., Arylboronic acid) | Aryl | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) mdpi.com |

| Sonogashira | Terminal Alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Amine base organic-chemistry.org |

| Buchwald-Hartwig | Amine | Amino | Pd catalyst, Ligand, Base organic-chemistry.org |

Reactivity of the Hydroxyl Group

The chemical behavior of 5-Bromo-3-hydroxypicolinaldehyde is significantly influenced by the presence of a hydroxyl group attached to the pyridine ring. This functional group imparts phenolic characteristics to the molecule, governing its acidity and ability to coordinate with metal ions.

Phenolic Reactivity and Deprotonation

The hydroxyl group in 5-Bromo-3-hydroxypicolinaldehyde confers acidic properties to the compound, similar to other phenols. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org The electron-withdrawing nature of the bromine atom and the aldehyde group on the pyridine ring is expected to further increase the acidity of the hydroxyl group in 5-Bromo-3-hydroxypicolinaldehyde compared to phenol (B47542) itself.

Deprotonation of the hydroxyl group results in the formation of a phenoxide ion. This process is a crucial first step in many of its reactions, including etherification and the formation of metal complexes. The ease of deprotonation is quantified by the pKa value, which for phenols typically lies between 10 and 12. wikipedia.org The specific pKa of 5-Bromo-3-hydroxypicolinaldehyde will be influenced by the electronic effects of the bromo and aldehyde substituents.

The reactivity of the hydroxyl group is also subject to the pH of the environment. Studies on similar phenolic compounds have shown that reaction rates can be pH-dependent, although the exact mechanisms for this can be complex. mdpi.com For instance, in oxidation reactions mediated by hydroxyl radicals, the reactivity of some phenolic compounds is enhanced under mildly acidic conditions. mdpi.com

Formation of Metal Complexes through Ligand Coordination

The deprotonated hydroxyl group of 5-Bromo-3-hydroxypicolinaldehyde, along with the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, can act as a multidentate ligand, readily forming stable complexes with various metal ions. The formation of Schiff base derivatives of this compound further enhances its versatility as a ligand. researchgate.net

The coordination of 5-Bromo-3-hydroxypicolinaldehyde and its derivatives to metal ions has been a subject of significant research. For instance, Schiff bases derived from the condensation of 5-Bromo-2-Hydroxybenzaldehyde (a structurally similar compound) with anilines have been used to prepare a series of transition metal complexes with Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). researchgate.net In these complexes, the ligand typically coordinates to the metal ion through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.net

Similarly, gallium(III) complexes have been synthesized with ligands derived from 5-bromosalicylaldehyde (B98134), where the ligand acts as a monoanionic tridentate (ONO) donor, coordinating through the deprotonated phenolic oxygen, azomethine nitrogen, and amide oxygen. mdpi.com The presence of the bromine atom in these ligands has been suggested to enhance the biological activity of the resulting metal complexes. mdpi.com The general principle of using metal complexes as ligands themselves to create larger coordination polymers has also been explored, showcasing the versatility of such building blocks. mdpi.com

The table below illustrates the coordination behavior of ligands derived from a related compound, 5-bromosalicylaldehyde, with various metal ions, which provides insight into the potential complex-forming capabilities of 5-Bromo-3-hydroxypicolinaldehyde.

| Metal Ion | Coordination Mode | Resulting Complex Type | Reference |

| Ga(III) | Tridentate (ONO) | Mononuclear | mdpi.com |

| Cu(II) | Bidentate (ON) | Mononuclear | researchgate.net |

| Co(II) | Bidentate (ON) | Mononuclear | researchgate.net |

| Mn(II) | Bidentate (ON) | Mononuclear | researchgate.net |

| Fe(II) | Bidentate (ON) | Mononuclear | researchgate.net |

| Ni(II) | Bidentate (ON) | Mononuclear | researchgate.net |

| V(II) | Bidentate (ON) | Mononuclear | researchgate.net |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving 5-Bromo-3-hydroxypicolinaldehyde is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of kinetic studies, selectivity analysis, and computational modeling.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence them. For phenolic compounds, kinetic studies have been instrumental in understanding their oxidation processes. For example, the pseudo-first-order rate constants for the OH oxidation of various substituted phenolic compounds have been determined to be in the range of 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. mdpi.com These studies have shown that electron-donating groups on the aromatic ring generally increase the reaction rate, while electron-withdrawing groups decrease it. mdpi.com

In the context of 5-Bromo-3-hydroxypicolinaldehyde, kinetic studies could be employed to investigate the rates of its various transformations, such as the formation of Schiff bases or the coordination with metal ions. Such studies would help in optimizing reaction conditions and understanding the influence of the bromo and hydroxyl substituents on the reactivity of the aldehyde group.

Understanding Selectivity in Multi-functionalized Compounds

5-Bromo-3-hydroxypicolinaldehyde possesses multiple reactive sites: the aldehyde, the hydroxyl group, and the pyridine ring with a bromine substituent. This multi-functionality can lead to challenges in achieving selectivity in chemical reactions. Understanding and controlling this selectivity is a key aspect of its synthetic utility.

For instance, in cross-coupling reactions, the choice of catalyst and reaction conditions can determine which functional group participates. Studies on the Pd-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) have shown that the choice of ligand is crucial for achieving high yields. uzh.chresearchgate.net Similarly, for 5-Bromo-3-hydroxypicolinaldehyde, selective reactions at the bromine atom, such as Suzuki or Stille couplings, would require careful optimization to avoid side reactions involving the aldehyde or hydroxyl groups.

The presence of multiple functional groups can also lead to complex reaction pathways. For example, investigations into strain-release-driven reactions of complex heterocyclic systems have revealed unexpected reaction mechanisms and the formation of intricate molecular scaffolds. bris.ac.uk

Computational Insights into Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the stability of intermediates. nih.govresearchgate.net For a molecule like 5-Bromo-3-hydroxypicolinaldehyde, computational studies can provide valuable insights that are often difficult to obtain through experimental methods alone.

For the related compound 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to optimize its geometry, analyze its vibrational spectra, and study its molecular stability. nih.gov Such calculations can also be used to investigate the electronic properties of the molecule, such as the molecular electrostatic potential, which can predict the most likely sites for electrophilic and nucleophilic attack.

Computational studies can also be used to model reaction pathways and calculate the energies of transition states and intermediates. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for predicting the most favorable reaction pathway. For example, DFT calculations have been used to understand the effect of aromaticity on the rate of amine elimination from hydroxybenzylammonium compounds. researchgate.net Similar computational approaches could be applied to 5-Bromo-3-hydroxypicolinaldehyde to investigate the mechanisms of its various reactions, including its role in the formation of metal complexes and its participation in cross-coupling reactions.

The following table summarizes the types of computational methods that can be applied to study the reactivity of 5-Bromo-3-hydroxypicolinaldehyde, based on studies of similar compounds.

| Computational Method | Application | Expected Insights | Reference |

| Density Functional Theory (DFT) | Geometry Optimization, Frequency Analysis | Optimized molecular structure, vibrational modes | nih.gov |

| Time-Dependent DFT (TD-DFT) | Excited State Calculations | UV-Vis absorption spectra | nih.gov |

| Molecular Electrostatic Potential (MEP) | Analysis of Charge Distribution | Identification of electrophilic and nucleophilic sites | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Study of Hybridization and Hyperconjugation | Insights into chemical stability | nih.gov |

| Fukui Function Analysis | Prediction of Reactive Sites | Identification of sites for neutral, electrophilic, and nucleophilic attack | nih.gov |

| Reaction Pathway Modeling | Calculation of Transition States and Intermediates | Understanding of reaction mechanisms, kinetics, and thermodynamics | researchgate.net |

Biological and Pharmacological Research Applications of 5 Bromo 3 Hydroxypicolinaldehyde Derivatives

Evaluation of Antimicrobial Activities

The presence of a halogenated pyridine (B92270) ring is a common feature in many compounds exhibiting antimicrobial properties. Derivatives of 5-Bromo-3-hydroxypicolinaldehyde, particularly Schiff bases and thiosemicarbazones formed from its reactive aldehyde group, have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Derivatives containing a bromo-substituted heterocyclic core have demonstrated notable antibacterial activity. Studies on related structures, such as quinolone thiosemicarbazones, have found that the presence of a larger halogen like bromine on the scaffold enhances antibacterial efficacy. researchgate.net Schiff bases derived from analogous compounds like 5-bromo-2-hydroxy benzaldehyde (B42025) have been tested against a panel of Gram-positive and Gram-negative bacteria, showing varied levels of inhibition. ijpbs.com

For instance, research on 5-Bromoisatin, another bromo-substituted heterocyclic aldehyde, has yielded pyrimidine (B1678525) derivatives with measurable minimum inhibitory concentrations (MIC) against several bacterial strains. ajpp.in These findings suggest that the 5-bromo-aldehyde moiety is a promising pharmacophore for developing new antibacterial agents. ajpp.in The activity spectrum often includes common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ijpbs.comajpp.in Furthermore, derivatives synthesized from 5-bromo-1H-indole-3-carbaldehyde have been evaluated for activity against Mycobacterium tuberculosis, indicating a potential for broader applications. nih.gov

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrimidine derivative of 5-Bromoisatin | Staphylococcus aureus | 6.25 | ajpp.in |

| Pyrimidine derivative of 5-Bromoisatin | Bacillus subtilis | 6.25 | ajpp.in |

| Pyrimidine derivative of 5-Bromoisatin | Escherichia coli | 12.5 | ajpp.in |

| Pyrimidine derivative of 5-Bromoisatin | Pseudomonas aeruginosa | 25 | ajpp.in |

| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Staphylococcus aureus | - | ijpbs.com |

| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Bacillus subtilis | - | ijpbs.com |

| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Escherichia coli | - | ijpbs.com |

Note: Specific MIC values for the Schiff base of 5-bromo-2-hydroxy benzaldehyde were not provided in the abstract, but activity was confirmed. ijpbs.com

The antifungal potential of bromo-substituted heterocyclic compounds is also an active area of research. Derivatives are often effective against clinically relevant fungal species, including Candida albicans and Aspergillus niger. ajpp.in The introduction of a halogen into a benzofuran (B130515) structure has been shown to induce or enhance antifungal activity. mdpi.com Specifically, methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate demonstrated antifungal properties. mdpi.com

Schiff bases derived from sulphonamides and bromo-aldehydes have also been identified as potential antifungal agents against drug-resistant Candida strains. ukhsa.gov.uk The antifungal activity of pyrimidine derivatives of 5-Bromoisatin has been quantified, showing inhibitory effects against both yeast and mold species. ajpp.in This broad-spectrum activity highlights the potential of these scaffolds in addressing fungal infections. ajpp.inukhsa.gov.uk

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

| Pyrimidine derivative of 5-Bromoisatin | Candida albicans | 12.5 | ajpp.in |

| Pyrimidine derivative of 5-Bromoisatin | Aspergillus niger | 25 | ajpp.in |

| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Candida albicans | - | ijpbs.com |

| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Aspergillus niger | - | ijpbs.com |

Note: Specific MIC values for the Schiff base of 5-bromo-2-hydroxy benzaldehyde were not provided in the abstract, but activity was confirmed. ijpbs.com

Anticancer Research and Antiproliferative Studies

The development of novel anticancer agents is a critical focus of modern medicinal chemistry. Derivatives of 5-Bromo-3-hydroxypicolinaldehyde have emerged as a promising area of investigation due to their demonstrated cytotoxicity against various cancer cell lines and their ability to engage in multiple anticancer mechanisms.

A significant body of research has demonstrated the dose-dependent cytotoxic effects of 5-bromo-substituted heterocyclic derivatives against a wide array of human cancer cell lines. mdpi.commdpi.comnih.gov For example, 3-Amino-5-bromopicolinaldehyde, a close analogue of the title compound, has shown potent antiproliferative effects at micromolar concentrations against pancreatic, colon, melanoma, and lung cancer cells. mdpi.com

Hydrazono-indolinone derivatives bearing a 5-bromo substituent have also been extensively studied, revealing significant cytotoxicity. mdpi.comnih.gov One such derivative displayed a potent effect against the BT-549 breast cancer cell line with a log(10)GI(50) value of -6.40. mdpi.com Similarly, 5-bromoindole (B119039) derivatives have shown moderate antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231. semanticscholar.org The broad-spectrum cytotoxicity underscores the potential of this chemical scaffold in oncology research.

| Derivative/Analogue | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 3-Amino-5-bromopicolinaldehyde | Pancreatic (PANC-1) | 1.0 µM | mdpi.com |

| 3-Amino-5-bromopicolinaldehyde | Colon (COLO-205) | 1.2 µM | mdpi.com |

| 3-Amino-5-bromopicolinaldehyde | Melanoma (A-2058) | 0.8 µM | mdpi.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | Breast (MCF-7) | 2.93 µM | nih.gov |

| 5-bromo-3-hydrazono-1H-2-indolinone (2f) | Breast (BT-549) | -6.40 (log₁₀GI₅₀) | mdpi.com |

| 5-bromo-3-hydrazono-1H-2-indolinone (2f) | Lung (NCI-H23) | -6.10 (log₁₀GI₅₀) | mdpi.com |

| 5-bromosalicylaldehyde (B98134) hydrazone (H₂L¹) | Leukemia (HL-60) | 3.14 µmol/L | nih.gov |

| 5-bromosalicylaldehyde hydrazone (H₂L¹) | Leukemia (SKW-3) | 3.02 µmol/L | nih.gov |

| N-alkyl-5-bromoindole derivative | Breast (MCF-7) | 4.7-32.2 µM | semanticscholar.org |

Beyond simple cytotoxicity, research has delved into the mechanisms by which these derivatives exert their anticancer effects. A key mechanism identified is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. researchgate.net For example, a highly active 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative was found to significantly increase the population of apoptotic cells and upregulate the expression of pro-apoptotic proteins like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. nih.govresearchgate.net

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The same hydrazonoindolin-2-one derivative caused a notable arrest of MCF-7 cells in the G2/M phase of the cell cycle and an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.govresearchgate.net Similarly, 5-Bromo-2-deoxyuridine, a related brominated pyrimidine, has been shown to activate DNA damage signaling responses and halt cell cycle progression. researchgate.net Research on 9-Bromo-Noscapine, another complex bromo-substituted alkaloid, also confirmed its ability to significantly increase the percentage of early and late apoptotic breast cancer cells. researchgate.net

| Derivative | Cell Line | Observed Effect | Reference |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 | Cell cycle arrest at G2/M phase; Induction of apoptosis | nih.govresearchgate.net |

| 9-Bromo-Noscapine | MCF-7 | Increase in early and late apoptotic cells | researchgate.net |

| 5-Bromo-2-deoxyuridine | A549 | Activation of DNA damage checkpoints; Cell cycle arrest | researchgate.net |

| 5-Bromouridine | HL-60 | Induction of apoptosis | Current time information in Bangalore, IN. |

A promising strategy to enhance the therapeutic potential of 5-bromo-3-hydroxypicolinaldehyde derivatives involves their complexation with metal ions. The resulting metal complexes often exhibit significantly improved cytotoxic activity compared to the parent organic ligands. nih.gov

A study on Gallium(III) complexes with 5-bromosalicylaldehyde benzoylhydrazones—a close structural analogue—found that coordination to the metal center substantially increased cytotoxicity against human leukemic cell lines HL-60 and SKW-3. nih.gov The IC₅₀ values for the gallium complexes were consistently lower than those of the free hydrazone ligands. nih.gov This enhancement is attributed to the structural features of the complex and its ability to interact with biological targets. nih.gov Similar findings have been reported for other metal complexes; for instance, copper(II) and nickel(II) complexes of certain ligands showed greater activity against various tumor cell lines than the original ligands. ajpp.in This approach of using bromo-substituted heterocyclic ligands to create potent metallodrugs is a burgeoning area of anticancer research. ajpp.innih.gov

| Compound | Cell Line | IC₅₀ (µmol/L) | Reference |

| Ligand H₂L¹ (5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone) | HL-60 | 3.14 | nih.gov |

| Gallium(III) Complex 1 | HL-60 | 1.31 | nih.gov |

| Ligand H₂L¹ (5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone) | SKW-3 | 3.02 | nih.gov |

| Gallium(III) Complex 1 | SKW-3 | 1.14 | nih.gov |

| Ligand H₂L² (5-bromosalicylaldehyde isonicotinoylhydrazone) | HL-60 | 4.31 | nih.gov |

| Gallium(III) Complex 2 | HL-60 | 2.05 | nih.gov |

Enzyme and Transporter Modulation Studies

The specific chemical architecture of 5-Bromo-3-hydroxypicolinaldehyde derivatives makes them candidates for interacting with various biological targets, including enzymes and transporter proteins that play critical roles in human health and disease.

Interaction with ATP-binding Cassette (ABC) Transporters (e.g., ABCG2)

The ATP-binding cassette (ABC) transporters are a family of membrane proteins responsible for the ATP-powered transport of a wide variety of substrates across cellular membranes. One prominent member, ABCG2 (Breast Cancer Resistance Protein or BCRP), is known for its role in multidrug resistance in cancer therapy and for protecting tissues by exporting toxins and xenobiotics. Research indicates that ABCG2 also plays a physiological role by secreting essential molecules like riboflavin (B1680620) (vitamin B2) into milk. nih.govresearchgate.netuba.ar

While direct studies on 5-Bromo-3-hydroxypicolinaldehyde and its derivatives are limited, the broader class of hydroxypyridine compounds has been investigated in various biological contexts. academpharm.ruebi.ac.uk Given that the ABCG2 transporter interacts with a wide range of heterocyclic molecules, derivatives of 5-Bromo-3-hydroxypicolinaldehyde represent a class of compounds that could potentially modulate ABC transporter activity. However, specific research detailing the interaction between these particular derivatives and ABCG2 is not extensively documented in current literature, indicating an area ripe for future investigation.

Mechanisms of Enzyme Inhibition or Reactivation (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. nih.govheraldopenaccess.us Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.govheraldopenaccess.usmdpi.com

AChE inhibitors are broadly classified as reversible, irreversible, or quasi-irreversible. heraldopenaccess.us The active site of AChE features two main sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.comfrontiersin.org Many effective inhibitors are dual-binding, interacting with both sites to not only block acetylcholine hydrolysis but also to inhibit AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Impact of Bromine Substitution on Biological Efficacy

The inclusion of a bromine atom in a drug molecule can significantly alter its pharmacological properties. Bromine is known to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes. mdpi.com Furthermore, bromine can form halogen bonds with protein targets, which helps to stabilize the drug-protein complex and can increase selectivity for the active site. mdpi.com

SAR studies on various molecular scaffolds have demonstrated the benefits of bromine substitution.

In a series of aporphine (B1220529) derivatives, bromo-substituted compounds showed a remarkable recovery in mouse ventricular fibrillation models, with the dibromide derivative displaying better antiarrhythmic activity than mono- or tri-bromide versions. mdpi.com

Research on berberine (B55584) derivatives revealed the importance of bromine substitution at the 12-position on the tetrahydroberberine (B1206132) scaffold for inhibiting the Tdp1 enzyme. researchgate.net

For certain flavonoid derivatives, the incorporation of bromine atoms was shown to enhance therapeutic efficacy against lung cancer cells. mdpi.com

These findings suggest that the 5-bromo substitution on the picolinaldehyde scaffold is a key feature that can positively modulate the biological efficacy of its derivatives.

Table 1: Effect of Bromine Substitution on Biological Activity in Selected Compound Classes

| Compound Class | Biological Target/Model | Observation | Reference |

| Aporphines | Mouse Ventricular Fibrillation | Bromo-derivatives exhibited remarkable recovery. | mdpi.com |

| Flavonoids | A549 Lung Cancer Cells | Bromine incorporation enhanced therapeutic efficacy. | mdpi.com |

| Berberines | Tdp1 Enzyme | Bromine substitution was important for increased potency. | researchgate.net |

Influence of the Hydroxyl Group on Ligand-Target Interactions

The hydroxyl (-OH) group is a key functional group in drug design, primarily due to its ability to act as both a hydrogen bond donor and acceptor. quora.comnih.gov This allows it to form strong, directional interactions with amino acid residues in the binding pocket of a target protein, such as enzymes or receptors. nih.govrsc.org

The position and number of hydroxyl groups can be pivotal for biological activity. nih.gov

In studies of flavonoid derivatives as α-glucosidase inhibitors, hydroxyl groups on the aromatic rings were found to form intermolecular hydrogen bonds with surrounding amino acids like Asp214, which is crucial for maintaining high inhibitory activity. nih.gov

Molecular modeling of benzofuran derivatives showed that a hydroxyl group can form a hydrogen bond with the amino acid Met 374 in the active site of the target enzyme. researchgate.net

Role of the Aldehyde Functionality in Derivatization and Biological Activity

The aldehyde group is a highly reactive and versatile functional group, making it an excellent starting point for chemical synthesis. bohrium.com In the context of 5-Bromo-3-hydroxypicolinaldehyde, the aldehyde at the 2-position serves as a chemical handle for creating a vast library of derivatives, typically through reactions like condensation to form Schiff bases or hydrazones. acs.orgresearchgate.net

This process of derivatization is not merely a synthetic convenience; it is central to imparting biological activity. The aldehyde itself is often a precursor, and the functionality it is converted into becomes a key part of the pharmacophore—the essential set of features in a molecule that allows it to interact with a specific biological target.

Improving Stability and Detection: Derivatization can improve the stability of the final compound compared to the original aldehyde, facilitating its analysis and recovery from complex biological samples. researchgate.net

Enhancing Biological Activity: Reactive aldehydes are involved in numerous biological processes and can be modified to create potent bioactive compounds. bohrium.com For instance, Girard derivatization is a strategy used to capture and profile carbonyl-containing metabolites, highlighting the importance of this functionality in biological systems. acs.org

Enabling Chromatographic Analysis: Derivatization is a common strategy to improve the detection and separation of aldehydes in analytical techniques like HPLC and GC-MS. researchgate.netnih.gov

By reacting the aldehyde of 5-Bromo-3-hydroxypicolinaldehyde, researchers can attach various other molecular fragments, tailoring the final compound to fit the binding pocket of a specific enzyme or receptor, thereby generating or enhancing its biological activity.

Exploration as Lead Compounds in Drug Discovery and Development

The journey of a new drug from a laboratory concept to a clinical reality is a complex and resource-intensive process. A critical initial step in this journey is the identification and optimization of a "lead compound." A lead compound is a chemical entity that demonstrates pharmacological or biological activity of therapeutic interest but may possess a suboptimal structure. Its chemical framework serves as a foundational blueprint for subsequent modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties to develop a viable drug candidate. The 5-bromo-3-hydroxypicolinaldehyde scaffold and its derivatives have emerged as a promising platform for discovering such lead compounds across various therapeutic areas. The presence of the bromine atom, a hydroxyl group, and an aldehyde function on a pyridine ring offers a unique combination of reactivity and structural features that can be exploited for developing novel therapeutic agents.

The strategic placement of a bromine atom on the pyridine ring is known to enhance the biological activity of many compounds. This is often attributed to factors such as increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which can contribute to stronger and more specific binding to biological targets. Research into derivatives built upon this core structure has revealed significant potential, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

The search for novel anticancer agents is a primary focus of medicinal chemistry. Derivatives incorporating the bromo-pyridine or similar bromo-heterocyclic structures have shown considerable promise as lead compounds for cancer therapy. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

One area of investigation involves 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share a key 5-bromo-substituted heterocyclic core. Certain derivatives from this class have demonstrated significant anti-proliferative effects against human cancer cell lines. mdpi.com For instance, compound 7d (as designated in the study) showed potent activity against the MCF-7 breast cancer cell line. mdpi.com The activity of these compounds is often linked to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis. mdpi.com

Similarly, 5-bromosubstituted derivatives of indole (B1671886) phytoalexins have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. beilstein-archives.org The introduction of the 5-bromo substituent is often associated with improved biological activity and a better pharmacological profile. beilstein-archives.org

Table 1: In Vitro Anticancer Activity of Selected Bromo-Substituted Heterocyclic Derivatives

| Compound | Target Cell Line | Activity (IC50 in µM) | Mechanism/Target |

|---|---|---|---|

| 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | VEGFR-2 Inhibition |

| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | VEGFR-2 Inhibition |

| N-((5-bromo-1-methoxy-1H-indol-3-yl)methyl)-N'-(p-tolyl)thiourea (16) | MCF-7 (Breast Cancer) | <10 | Antiproliferative |

| N-((5-bromo-1-methoxy-1H-indol-3-yl)methyl)-N'-(4-methoxyphenyl)thiourea (17) | MCF-7 (Breast Cancer) | <10 | Antiproliferative |

Data sourced from multiple studies investigating related bromo-heterocyclic compounds. mdpi.combeilstein-archives.org

Antimicrobial Activity

The rise of antibiotic-resistant pathogens constitutes a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Bromo-substituted heterocyclic compounds have been explored as a source of new lead structures in this domain. The 5-bromo-3-hydroxypicolinaldehyde scaffold is of interest due to the known antimicrobial properties of various aldehydes and halogenated pyridines.

Research on related structures, such as 3-alkylidene-2-indolone derivatives, has yielded compounds with potent activity against pathogenic bacteria. mdpi.com The inclusion of a bromine atom at the 5-position of the indolone ring was a common feature among the active compounds. For example, several derivatives demonstrated high antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL. mdpi.com

Another study focused on 5-bromoisatin-based pyrimidine derivatives, which were synthesized and evaluated for their antimicrobial properties. ajpp.in These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showing a broad spectrum of activity. ajpp.in

Table 2: Antimicrobial Activity of Selected Bromo-Substituted Heterocyclic Derivatives

| Compound | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| (Z)-5-bromo-1-methyl-3-((5-nitrofuran-2-yl)methylene)indolin-2-one (10g) | S. aureus ATCC 6538 | 0.5 |

| (Z)-5-bromo-1-methyl-3-((5-nitrothiophen-2-yl)methylene)indolin-2-one (10f) | S. aureus ATCC 6538 | 0.5 |

| (Z)-5-bromo-3-((5-bromothiophen-2-yl)methylene)-1-methylindolin-2-one (10h) | S. aureus ATCC 43300 (MRSA) | 0.5 |

| 4-bromo-3′,4′-dimethoxychalcone | E. coli ATCC 8739 | 11 (Zone of Inhibition in mm) |

Data sourced from studies on related bromo-heterocyclic compounds. mdpi.comceon.rs

Enzyme Inhibition

Targeting specific enzymes that are critical for the progression of a disease is a cornerstone of modern drug discovery. The functional groups present in 5-bromo-3-hydroxypicolinaldehyde—aldehyde, hydroxyl, and bromo-substituted pyridine—make its derivatives attractive candidates for enzyme inhibitors. The aldehyde group can form covalent bonds with nucleophilic residues in an enzyme's active site, while the pyridine and hydroxyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, to enhance binding affinity.

A closely related compound, 3-Amino-5-bromopicolinaldehyde , has been noted for its potential as an enzyme inhibitor, particularly targeting ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This makes it a compound of interest in oncology research. Furthermore, other bromo-substituted heterocyclic compounds, such as certain uracil (B121893) derivatives, have been investigated as inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma. nih.gov For example, 6-amino-5-bromouracil was identified as a thymidine (B127349) phosphorylase inhibitor. nih.gov The exploration of these related structures underscores the potential of the bromo-pyridine core in designing potent and selective enzyme inhibitors.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 3 Hydroxypicolinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of all protons and carbons in 5-Bromo-3-hydroxypicolinaldehyde can be achieved.

Proton NMR (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 5-Bromo-3-hydroxypicolinaldehyde, distinct signals corresponding to each of the unique protons in the molecule are expected. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring. The proton at the C4 position is anticipated to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would present as a doublet. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing aldehyde and bromine atom, and the electron-donating hydroxyl group. The aldehyde proton (CHO) would appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl (-OH) proton is also expected to be a singlet, with a chemical shift that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-3-hydroxypicolinaldehyde (Note: Actual experimental values may vary based on solvent and instrument parameters.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.0 - 8.0 | d |

| H-6 | 7.5 - 8.5 | d |

| CHO | 9.5 - 10.5 | s |

Carbon NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-Bromo-3-hydroxypicolinaldehyde, six distinct carbon signals are expected. The aldehyde carbonyl carbon is the most deshielded, typically appearing in the 190-200 ppm region. The carbons of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm). The carbon atom bearing the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the hydroxyl group (C3) and the aldehyde group (C2) will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-3-hydroxypicolinaldehyde (Note: Actual experimental values may vary based on solvent and instrument parameters.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 145 - 160 |

| C3 | 150 - 165 |

| C4 | 120 - 135 |

| C5 | 110 - 125 |

| C6 | 140 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 5-Bromo-3-hydroxypicolinaldehyde, a cross-peak between the signals of the H4 and H6 protons would confirm their scalar coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the C4 and C6 signals based on the already identified H4 and H6 proton resonances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For 5-Bromo-3-hydroxypicolinaldehyde (C₆H₄BrNO₂), the molecular ion peak would appear as a characteristic doublet with approximately equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely show losses of common neutral fragments such as CO, CHO, and Br, providing further structural evidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. For 5-Bromo-3-hydroxypicolinaldehyde, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, providing definitive confirmation of its molecular formula, C₆H₄BrNO₂.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a non-destructive technique that provides detailed information about the functional groups present in a molecule. By measuring the interaction of infrared radiation or laser light with the molecular vibrations, a unique spectral fingerprint of the compound is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. In the case of 5-Bromo-3-hydroxypicolinaldehyde, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to its hydroxyl, aldehyde, and substituted pyridine ring structures.

Analysis of closely related compounds, such as 5-bromo-2,3-dihydroxy pyridine, provides insight into the expected spectral features. The presence of a hydroxyl (-OH) group typically results in a broad absorption band in the region of 3200-3600 cm⁻¹. The aldehyde carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak around 1680-1700 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, generally appear in the 1400-1600 cm⁻¹ region. Furthermore, C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹. mewaruniversity.org

Table 1: Representative FT-IR Spectral Data and Vibrational Assignments for 5-Bromo-3-hydroxypicolinaldehyde (based on analogous compounds)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3400 | Broad, Medium | O-H stretch (hydroxyl group) |

| ~3100 | Weak-Medium | Aromatic C-H stretch |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1600 | Medium | C=C/C=N ring stretching |

| ~1450 | Medium | C-H in-plane bending |

| ~1250 | Medium | C-O stretch (hydroxyl) |

| ~850 | Strong | C-H out-of-plane bending |

This data is representative and based on the analysis of structurally similar compounds. Actual peak positions may vary.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in the polarizability of bonds. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. A Raman spectrum for 5-Bromo-3-hydroxypicolinaldehyde would be expected to clearly show signals from the pyridine ring and the carbon-bromine bond.

The aromatic ring vibrations typically give rise to strong bands in the fingerprint region (below 1800 cm⁻¹). The aldehyde C-H stretch can also be observed, though it is often weaker than in FT-IR. The C-Br stretching vibration is expected to appear at lower wavenumbers. nih.govmdpi.com The analysis of Raman spectra of related pyridine derivatives helps in assigning the observed bands. ijfans.org

Table 2: Expected Raman Shifts and Assignments for 5-Bromo-3-hydroxypicolinaldehyde

| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch |

| ~1685 | Medium | C=O stretch (aldehyde) |

| ~1605 | Strong | Pyridine ring stretching |

| ~1040 | Strong | Pyridine ring breathing mode |

| ~850 | Medium | C-H out-of-plane deformation |

These are predicted shifts based on the functional groups present. The actual spectrum may show additional or shifted peaks.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While specific single-crystal XRD data for 5-Bromo-3-hydroxypicolinaldehyde is not widely published, analysis of structurally related molecules, such as (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde, reveals key structural characteristics. researchgate.netresearchgate.net It is expected that the pyridine ring in 5-Bromo-3-hydroxypicolinaldehyde is essentially planar. The crystal structure would likely be stabilized by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring or the aldehyde's oxygen atom. The bromine atom would also influence the crystal packing through halogen bonding or other non-covalent interactions. A full XRD analysis would provide precise data on the crystal system, space group, and unit cell dimensions.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and active compounds. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components are separated based on their differential partitioning between the two phases.

For a polar compound like 5-Bromo-3-hydroxypicolinaldehyde, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities. rsc.orguncw.edu Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For related bromo-substituted aromatic compounds, purities exceeding 99.5% have been reported using such methods. google.com

Table 3: Typical HPLC Parameters for Purity Analysis of 5-Bromo-3-hydroxypicolinaldehyde

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |

| Gradient | Start at 95% A, ramp to 5% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of a compound.

In a typical TGA experiment, a small amount of the sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is often reported as the temperature at which a certain percentage of mass loss (e.g., 5%, Td₅) occurs. The temperature at which the rate of mass loss is maximal (Tmax), determined from the derivative of the TGA curve (DTG), indicates the point of greatest instability. researchgate.netresearchgate.net For 5-Bromo-3-hydroxypicolinaldehyde, the TGA curve would reveal the temperature at which it begins to decompose, providing crucial information about its stability and potential shelf-life under thermal stress.

Table 4: Representative Thermogravimetric Analysis Data for 5-Bromo-3-hydroxypicolinaldehyde

| Parameter | Description | Representative Value (°C) |

|---|---|---|

| Td₅ | Temperature at 5% mass loss | ~220 - 240 |

| Td₅₀ | Temperature at 50% mass loss | ~280 - 310 |

| Tmax | Temperature of maximum decomposition rate | ~295 - 325 |

| Residual Mass | Mass remaining at 600 °C | < 10% |

These values are illustrative and represent a plausible thermal decomposition profile for a compound of this nature. Actual values would be determined experimentally.

Microscopic Techniques for Material Characterization of Derived Complexes

Microscopic imaging is crucial for visualizing the surface morphology and internal structure of materials. For coordination complexes derived from ligands like 5-Bromo-3-hydroxypicolinaldehyde, particularly in nanomaterial applications, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools. researchgate.net

Scanning Electron Microscopy (SEM) is utilized to study the surface topography and morphology of synthesized complexes. researchgate.net In the characterization of a palladium-Schiff base complex supported on magnetic nanoparticles, where the Schiff base was synthesized from a related hydroxypicolinaldehyde, SEM analysis provided critical information on the material's morphology. researchgate.net The images obtained from SEM analyses reveal details about the shape, size distribution, and surface texture of the particles. For instance, in the study of a magnetic nanocatalyst, SEM was used to obtain information on the morphology of the nanocomposite, confirming the structure and integrity of the synthesized material. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, providing detailed insights into the internal structure, particle size, and crystallinity of derived complexes. ekb.eg For example, in the characterization of a magnetic nanocatalyst incorporating a Schiff-base-Pd(II) complex, TEM images revealed a core-shell structure with a distinct magnetite nanoparticle core and a mesoporous shell. researchgate.net This level of detail is vital for confirming the successful synthesis of complex, multi-component materials. The average particle size can also be accurately determined from TEM images, a critical parameter for catalytic and other applications. researchgate.net

Table 1: TEM Analysis Data for a Representative Magnetic Nanocatalyst This table presents findings from a study on a Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂ nanocatalyst, where the HMPO ligand is derived from 5-hydroxypicolinaldehyde (B1296277), a related precursor. researchgate.net

| Parameter | Finding | Source |

| Morphology | Core-shell structure observed. | researchgate.net |

| Core | Black core identified as magnetite (Fe₃O₄) nanoparticles. | researchgate.net |

| Shell | Grey shell identified as a mesoporous layer. | researchgate.net |

| Average Particle Size | Approximately 16 nm. | researchgate.net |

Elemental Analysis and Spectroscopic Techniques for Compositional Verification

Verifying the elemental composition and stoichiometry of newly synthesized complexes is a critical step to confirm their proposed structures. ekb.egsemanticscholar.org Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), provides the mass percentages of these elements in the compound. These experimental values are then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the successful synthesis of the target complex with the expected stoichiometry. nih.gov